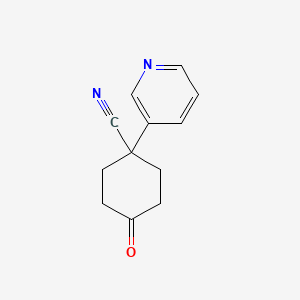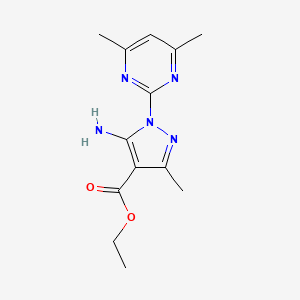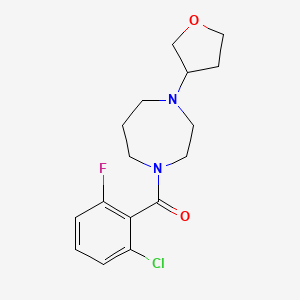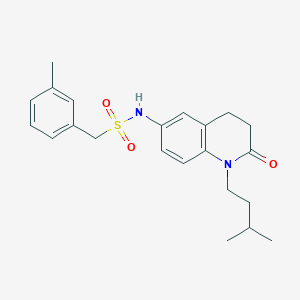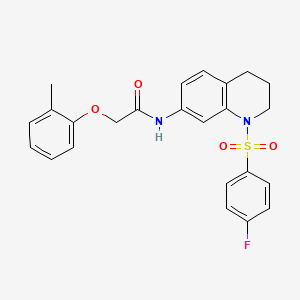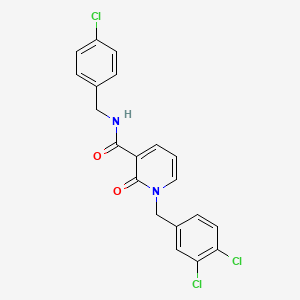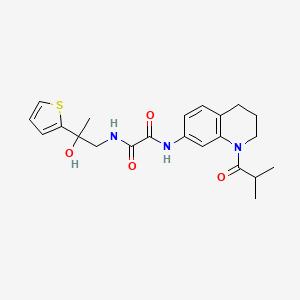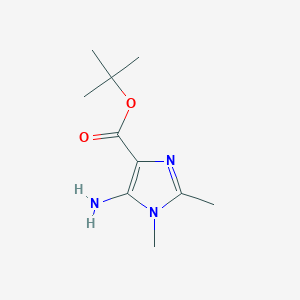
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is a chemical compound with the molecular formula C11H20N4O2. It is a white solid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is not fully understood. However, it is known to inhibit the activity of various enzymes and proteins by binding to their active sites or allosteric sites. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also known to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including protein kinases, proteases, and phosphodiesterases. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. In addition, Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also relatively inexpensive compared to other chemical compounds used in scientific research. However, the limitations of using Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to further investigate its mechanism of action and its effects on various signaling pathways. Additionally, there is a need to develop more efficient and scalable synthesis methods for Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate to meet the growing demand for this chemical compound in scientific research.
Synthesemethoden
The synthesis of Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate involves the reaction of tert-butyl 2-formamidoacetate with 1,2-dimethylimidazole-4,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate as a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It is used as a building block for the synthesis of various biologically active compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate is also used as a probe for studying the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-6-12-7(8(11)13(6)5)9(14)15-10(2,3)4/h11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHCZRRRFICNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

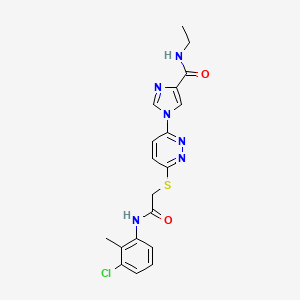
![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)
![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)
